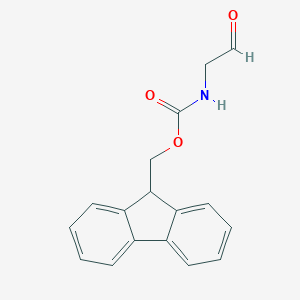

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate

説明

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate (CAS: 156939-62-7), also known as Fmoc-glycinal, is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. Its molecular formula is C₁₇H₁₅NO₃ (MW: 281.31 g/mol) . The compound features a 2-oxoethyl group linked to the Fmoc-protected carbamate, making it a critical intermediate in peptide synthesis, particularly for introducing aldehyde functionalities into peptides . It is typically stored at 4°C and has a purity of 95% .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMQODRSDEGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347615 | |

| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156939-62-7 | |

| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known as N-Fmoc glycylaldehyde, is an organic compound commonly used in peptide synthesis in solid-phase synthesis. The primary target of this compound is the amino group of the peptide chain.

Mode of Action

The compound acts as a protecting group in the process of peptide synthesis. In the early stages of peptide synthesis, it can be added to the amino group of the peptide chain to protect its reactivity.

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. After the synthesis is complete, the N-Fmoc group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product.

Pharmacokinetics

It is known that the compound is a white solid with good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (dmso) and chloroform.

Result of Action

The result of the action of this compound is the protection of the amino group of the peptide chain during peptide synthesis. This allows for the successful synthesis of the peptide without unwanted side reactions.

Action Environment

The compound is relatively stable at room temperature, but stored in the dark can extend its life. It should be operated in a well-ventilated place, and attention should be paid to fire and explosion prevention measures. The compound may cause irritation to the skin, eyes, and respiratory tract, so appropriate protective equipment such as gloves and goggles should be worn during use.

生化学分析

Biochemical Properties

The role of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate in biochemical reactions is primarily as a protecting group in the process of peptide synthesis in solid phase synthesis. It can be added to the amino group of the peptide chain to protect its reactivity

Molecular Mechanism

The molecular mechanism of action of this compound is related to its role in peptide synthesis. It is used to protect the reactivity of the amino group of the peptide chain during the early stages of peptide synthesis. After the synthesis is complete, the this compound group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product.

Temporal Effects in Laboratory Settings

This compound is relatively stable at room temperature, but stored in the dark can extend its life. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.

生物活性

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known by its CAS number 156939-62-7, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fluorenyl group linked to a carbamate structure, characterized by the following molecular formula:

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- IUPAC Name : (9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate

The unique arrangement of functional groups in this compound contributes to its biological activity, particularly in pharmacological contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria. For example, a study demonstrated its efficacy against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In comparative studies, it showed superior activity against several fungal strains compared to traditional antifungal agents. This suggests that modifications to the fluorenyl structure might enhance its antifungal potency .

Cytotoxicity and Cell Viability

In vitro cytotoxicity assays reveal that this compound can affect cell viability. The compound's cytotoxic effects vary with concentration; at higher doses, it induces significant toxicity in various cell lines. Notably, it has been observed to activate apoptotic pathways in cancer cells, indicating its potential role in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and potentially leading to the formation of reactive intermediates that can modify cellular macromolecules.

- Oxidative Stress Induction : It can induce oxidative stress by generating reactive oxygen species (ROS), which activate various signaling pathways such as MAPK and NF-kB pathways .

- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through intrinsic pathways, suggesting its utility as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electrophilicity : The 2-oxoethyl group in the target compound provides electrophilic character, enabling reactions with nucleophiles like amines or hydrazines. In contrast, the bromoethyl analog (CAS: 340187-12-4) exhibits higher reactivity in alkylation reactions due to the bromine atom .

- Solubility: The hydrochloride salt of the aminopropyl analog (CAS: 210767-37-6) improves water solubility, making it suitable for aqueous-phase reactions .

- Stability : Thioxo analogs (e.g., Compound 7) are more resistant to hydrolysis but prone to thiol-exchange reactions .

Physicochemical Properties

Notes:

- The aminopropyl analog’s hydrochloride salt significantly improves aqueous solubility (LogS = -2.10) compared to the hydrophobic target compound .

- Thioxo derivatives exhibit higher topological polar surface area (TPSA) due to sulfur’s polarizability .

準備方法

Reaction Mechanism and Conditions

The amine group of 2-oxoethylamine reacts with Fmoc-Cl in the presence of a mild base, such as sodium bicarbonate or triethylamine, to form the target carbamate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing chloride.

Key parameters :

Workup and Purification

Post-reaction, the organic layer is separated, washed with dilute hydrochloric acid to remove excess base, and dried over anhydrous sodium sulfate. The product is isolated via rotary evaporation and recrystallized from ethanol/water mixtures, yielding a white crystalline solid with 85–90% purity .

Solid-Phase Synthesis Approaches

Solid-phase synthesis is favored for high-throughput applications, particularly in combinatorial chemistry. This method immobilizes 2-oxoethylamine on a resin before introducing the Fmoc group.

Resin Functionalization

Wang or Rink amide resins are commonly used. The amine is coupled to the resin using standard carbodiimide coupling reagents (e.g., HBTU or DCC). Subsequent Fmoc protection is achieved by treating the resin-bound amine with Fmoc-Cl in DMF.

Cleavage and Isolation

The Fmoc-protected product is cleaved from the resin using trifluoroacetic acid (TFA) in DCM. After neutralization and extraction, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane), achieving 90–95% purity .

Industrial-Scale Preparation

Industrial methods prioritize cost efficiency and scalability. A patent-derived approach (CN101654473A) utilizes Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) instead of Fmoc-Cl, enhancing reaction control and reducing byproducts.

Optimized Reaction Protocol

-

Dissolution : 2-Oxoethylamine is dissolved in 10% sodium hydroxide solution.

-

Reagent addition : Fmoc-Osu in acetonitrile is added dropwise at 25°C.

-

Workup : The mixture is acidified to pH 3.0, and the product is extracted with ethyl acetate.

-

Crystallization : The organic layer is concentrated, and the product is crystallized from isopropyl acetate.

Yield : 89–93%

Purity : >99% (HPLC)

Key advantage : Minimal formation of glycine anhydride impurities (<0.05%).

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Solution | 85–90 | 85–90 | Moderate | High |

| Solid-Phase | 90–95 | 90–95 | Low | Moderate |

| Industrial (Fmoc-Osu) | 89–93 | >99 | High | High |

Key findings :

Q & A

Basic Research Questions

Q. What are the critical safety precautions and storage conditions for handling (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99) in poorly ventilated areas .

- Handling : Work under fume hoods to minimize inhalation of dust or vapors. Avoid aerosol formation during weighing or dissolution .

- Storage : Store in airtight containers at temperatures below 28°C in dry, dark conditions to prevent degradation .

- Emergency Measures : For spills, collect material using HEPA-filtered vacuum systems and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. Which synthetic routes are effective for preparing this compound, and how are intermediates characterized?

- Methodological Answer :

- Fmoc Protection Strategy : React 2-oxoethylamine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system (dioxane/water) with NaHCO₃ as a base. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

- Purification : Use flash chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization : Validate structure using ¹H/¹³C NMR (e.g., Fmoc protons at δ 7.3–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., hexane/dichloromethane). Collect data at 123 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, addressing disorder using PART and SUMP commands .

- Disorder Handling : For solvent molecules (e.g., propan-2-ol in ), apply isotropic displacement parameters and occupancy refinement .

- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry and ensure R-factor convergence below 0.08 .

Q. What advanced techniques are employed to study the self-assembly behavior of this compound at liquid-solid interfaces?

- Methodological Answer :

- Scanning Tunneling Microscopy (STM) : Prepare solutions in 1-phenyloctane (0.1–1.0 mM). Image at 25–60°C on HOPG substrates. Analyze surface coverage vs. temperature to derive adsorption thermodynamics .

- Thermodynamic Modeling : Fit data to Langmuir isotherms to calculate ΔG°ads. Use Arrhenius plots to determine activation energy for monolayer formation .

Q. How can researchers mitigate contradictions in spectroscopic data during stability studies of this compound?

- Methodological Answer :

- Stress Testing : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 1–4 weeks. Monitor degradation via LC-MS .

- Artifact Identification : Compare NMR spectra before/after stress tests. For example, detect hydrolysis products (e.g., free 2-oxoethylamine) via ¹H NMR (δ 2.5–3.0 ppm for carbonyl protons) .

- Quantitative Analysis : Use qNMR with internal standards (e.g., maleic acid) to quantify degradation rates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。